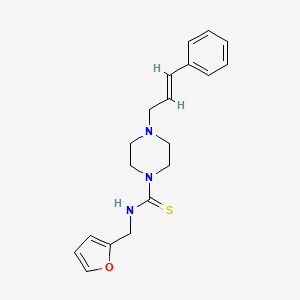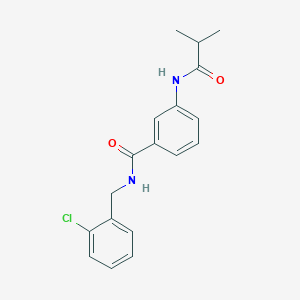![molecular formula C16H20N2O4S B5761043 N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5761043.png)
N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-ethyl-N~1~-(2-furylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as EFG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EFG is a small molecule inhibitor that targets various enzymes and receptors, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
EFG acts as an inhibitor of various enzymes and receptors, including proteasomes, kinases, and histone deacetylases. By inhibiting these targets, EFG can modulate various cellular processes, including cell growth, proliferation, and apoptosis. EFG also has anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
EFG has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis, and modulate the immune response. EFG has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EFG has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified to improve its potency and selectivity. EFG can also be used in various assays to study the activity of enzymes and receptors. However, EFG also has limitations, including its low solubility and potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of EFG. One potential direction is to study the efficacy of EFG in combination with other drugs for the treatment of cancer and inflammatory diseases. Another direction is to develop more potent and selective inhibitors of EFG targets. Finally, the development of EFG analogs with improved pharmacokinetic properties could lead to the development of new therapeutics for various diseases.
Synthesemethoden
The synthesis of EFG involves a multi-step process that starts with the reaction of 2-furylmethylamine with N-ethyl-N-(4-methylphenyl)sulfonyl chloride. The resulting product is then reacted with glycine to form EFG. The synthesis of EFG is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
EFG has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of various enzymes and receptors, making it a promising candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[ethyl-(4-methylphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-3-18(12-16(19)17-11-14-5-4-10-22-14)23(20,21)15-8-6-13(2)7-9-15/h4-10H,3,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEONOZCICNLLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-ethyl-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(difluoromethoxy)-5-methylphenyl]-N'-methylthiourea](/img/structure/B5760982.png)




![4-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5761019.png)
![3-bromo-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5761024.png)
![4-({5-[(4-bromo-2-chlorophenoxy)methyl]-2-furoyl}hydrazono)-2,3-dichloro-2-butenoic acid](/img/structure/B5761037.png)



![1-{4-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5761075.png)